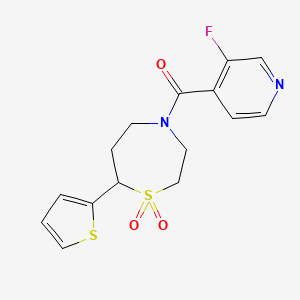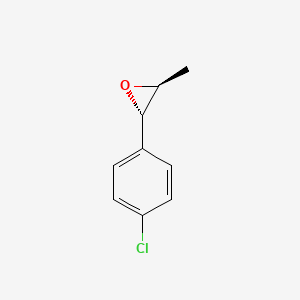
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymerization and Chemical Reactivity
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane exhibits interesting chemical reactivity, particularly in the context of polymerization. Stolarzewicz (1986) found that carbonyl groups are present in polymers of 2,3-epoxypropyl phenyl ether, derived from anionic polymerization, suggesting chain transfer reactions unique to this compound and its variants (Stolarzewicz, 1986). Additionally, Morariu and Simionescu (1994) explored the radical and cationic polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, a related compound, proposing a specific polymerization mechanism based on the analysis of resulting polymers (Morariu & Simionescu, 1994).
Synthesis of Novel Compounds
The compound is instrumental in the synthesis of various novel and functionally diverse chemicals. For instance, Rashad et al. (2013) highlighted its use as an intermediate in the synthesis of potential antimicrobial agents (Rashad et al., 2013). Similarly, Kuzenkov and Zakharychev (2009) utilized derivatives of this compound in creating new fungicidal agents (Kuzenkov & Zakharychev, 2009).
Catalysis and Asymmetric Synthesis
The compound plays a role in catalysis and asymmetric synthesis. Takeichi, Ishimori, and Tsuruta (1979) used a related compound, methyloxirane, in asymmetric cyclization catalyzed by an optically active cobalt complex, highlighting the compound's relevance in producing optically active substances (Takeichi, Ishimori, & Tsuruta, 1979).
Molecular Toxicology
While not directly related to this compound, studies on similar compounds provide insights into molecular toxicology. Watson et al. (2001) discussed the metabolism of isoprene and its derivatives, indicating the complex metabolic pathways and toxicological implications of such compounds (Watson et al., 2001).
Conformational Analysis
Morariu and Bercea (2004) examined copolymers derived from a compound structurally similar to this compound, exploring their conformational transitions. This research emphasizes the importance of such compounds in understanding polymer behaviors (Morariu & Bercea, 2004).
特性
IUPAC Name |
(2R,3S)-2-(4-chlorophenyl)-3-methyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTCUVAEPPZZLR-RCOVLWMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2409408.png)
![1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2409409.png)
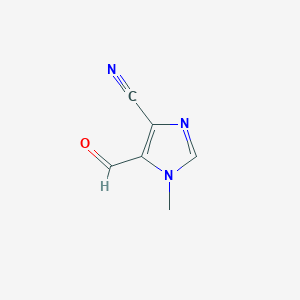
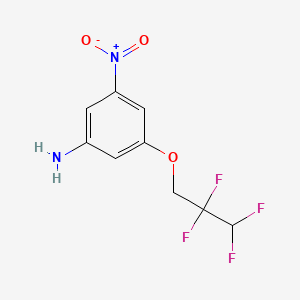
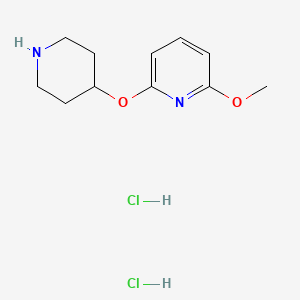
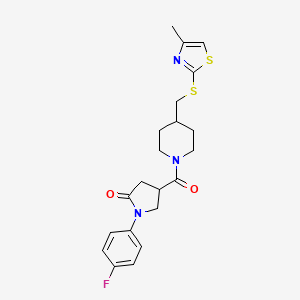


![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
